molecular formula C13H9N3O3 B14290912 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- CAS No. 113698-47-8

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-

Cat. No.: B14290912
CAS No.: 113698-47-8
M. Wt: 255.23 g/mol
InChI Key: ICHKAELODFMQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of an indole ring system fused with a nitrofuran moiety, making it a unique and potentially bioactive molecule .

Preparation Methods

The synthesis of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be achieved through several synthetic routes. One common method involves the condensation of 1H-indol-1-amine with 5-nitro-2-furaldehyde under acidic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- involves its interaction with specific molecular targets and pathways. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and damage to cellular components. Additionally, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]- lies in its combination of the indole and nitrofuran moieties, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

113698-47-8

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

N-indol-1-yl-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H9N3O3/c17-16(18)13-6-5-11(19-13)9-14-15-8-7-10-3-1-2-4-12(10)15/h1-9H

InChI Key

ICHKAELODFMQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.